2,3,3-trifluorobutanoic acid
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Overview
Description
2,3,3-Trifluorobutanoic acid is an organic compound with the molecular formula C4H5F3O2 It is a fluorinated derivative of butanoic acid, characterized by the presence of three fluorine atoms at the second and third positions of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trifluorobutanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of butanoic acid derivatives using reagents such as diethylaminosulfur trifluoride or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluorobutanol.
Scientific Research Applications
2,3,3-Trifluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural amino acids.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2,3,3-trifluorobutanoic acid exerts its effects is primarily related to its ability to interact with biological molecules. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more reactive or stable under certain conditions. This can influence its interaction with enzymes, receptors, or other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
2,2,3-Trifluorobutanoic acid: Another fluorinated butanoic acid with fluorine atoms at different positions.
2,3,3-Trifluoropropanoic acid: A shorter chain analog with similar fluorination patterns.
Uniqueness: 2,3,3-Trifluorobutanoic acid is unique due to the specific positioning of its fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are required.
Properties
CAS No. |
2092620-93-2 |
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Molecular Formula |
C4H5F3O2 |
Molecular Weight |
142.08 g/mol |
IUPAC Name |
2,3,3-trifluorobutanoic acid |
InChI |
InChI=1S/C4H5F3O2/c1-4(6,7)2(5)3(8)9/h2H,1H3,(H,8,9) |
InChI Key |
LTUWFDJKAFHTPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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